molecular formula C13H12O3 B8506683 2-Benzoylcyclohexane-1,3-dione CAS No. 69629-50-1

2-Benzoylcyclohexane-1,3-dione

Cat. No. B8506683
Key on ui cas rn: 69629-50-1
M. Wt: 216.23 g/mol
InChI Key: QMNFICMPAXFAPC-UHFFFAOYSA-N
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Patent
US06218579B1

Procedure details

A mixture of 1,3-Cyclohexanedione (2.31 g), potassium carbonate (1.5 g) and acetonitrile (20 ml) were stirred at 35° C. for 3 hrs. To the resulting suspension was added benzoylchloride (1.5 g) over a few minutes and the mixture was stirred for 30 minutes. Potassium carbonate (2 g) and 1,2,4-triazole (0.035 g) were then added and the mixture was stirred at 35° C. for 16 hrs. After this time the reaction mixture was evaporated under reduced pressure, the mixture dissolved in water and acidified with HCl to precipitate the product. Extraction into chloroform and evaporation gave a 90% yield of 2-benzoyl-1,3-cyclohexanedione.
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
0.035 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[CH2:6][CH2:5][CH2:4][C:3](=[O:7])[CH2:2]1.C(=O)([O-])[O-].[K+].[K+].[C:15](Cl)(=[O:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.N1C=NC=N1>C(#N)C>[C:15]([CH:2]1[C:3](=[O:7])[CH2:4][CH2:5][CH2:6][C:1]1=[O:8])(=[O:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.31 g
Type
reactant
Smiles
C1(CC(CCC1)=O)=O
Name
Quantity
1.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.035 g
Type
reactant
Smiles
N1N=CN=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
were stirred at 35° C. for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at 35° C. for 16 hrs
Duration
16 h
CUSTOM
Type
CUSTOM
Details
After this time the reaction mixture was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the mixture dissolved in water
CUSTOM
Type
CUSTOM
Details
to precipitate the product
EXTRACTION
Type
EXTRACTION
Details
Extraction
CUSTOM
Type
CUSTOM
Details
into chloroform and evaporation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C1C(CCCC1=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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